

Application Notes and Protocols for the Quantification of Tiapride in Human Plasma

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Compound of Interest

Compound Name: *Tiapamil*

Cat. No.: *B1196470*

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Disclaimer: The initial request specified "**Tiapamil**." However, extensive searches did not yield analytical methods for a compound with this name. A closely related compound, "Tiapride," for which validated analytical methods in plasma exist, is addressed in this document. It is presumed that "**Tiapamil**" was a typographical error.

These application notes provide a detailed overview and protocol for the quantitative analysis of Tiapride in human plasma using a hydrophilic interaction liquid chromatography-tandem mass spectrometric (HILIC-MS/MS) method. This method is sensitive, selective, and suitable for pharmacokinetic studies.

I. Method Overview

A rapid and sensitive HILIC-MS/MS method has been developed and validated for the determination of tiapride in human plasma.^[1] The method involves a liquid-liquid extraction of tiapride and an internal standard (metoclopramide) from plasma, followed by analysis using HILIC-MS/MS in the multiple-reaction-monitoring (MRM) mode.^[1]

II. Quantitative Data Summary

The performance characteristics of the HILIC-MS/MS method for the quantification of Tiapride in human plasma are summarized in the table below.

Parameter	Value
Linearity Range	1.00 - 200 ng/mL (r=0.999)[1]
Lower Limit of Quantification (LLOQ)	1.00 ng/mL[1]
Intra-assay Precision (CV%)	6.4 - 8.8%[1]
Inter-assay Precision (CV%)	6.4 - 8.8%[1]
Intra-assay Accuracy (Relative Error)	-2.0 - 3.6%[1]
Inter-assay Accuracy (Relative Error)	-2.0 - 3.6%[1]
Recovery of Tiapride	96.3 - 97.4%[1]
Recovery of Internal Standard (Metoclopramide)	94.2%[1]
Plasma Sample Volume	100 µL[1]

III. Experimental Protocols

This section provides a detailed protocol for the quantification of Tiapride in human plasma based on the validated HILIC-MS/MS method.

A. Materials and Reagents

- Tiapride Hydrochloride reference standard
- Metoclopramide (Internal Standard)
- Dichloromethane (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Human plasma (with anticoagulant)
- Deionized water

B. Instrumentation

- Liquid Chromatograph (LC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source^[1]
- Atlantis HILIC Silica column

C. Preparation of Stock and Working Solutions

- Tiapride Stock Solution (1 mg/mL): Accurately weigh and dissolve Tiapride Hydrochloride in methanol to obtain a concentration of 1 mg/mL.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Metoclopramide in methanol to obtain a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the Tiapride stock solution with a suitable solvent (e.g., methanol/water) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution.

D. Sample Preparation (Liquid-Liquid Extraction)

- Pipette 100 μ L of human plasma into a microcentrifuge tube.
- Add the internal standard (Metoclopramide) to each sample.
- Alkalinize the plasma sample.
- Add 1 mL of dichloromethane.
- Vortex the tube for 1 minute.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.

E. HILIC-MS/MS Conditions

- Column: Atlantis HILIC Silica[1]
- Mobile Phase: Acetonitrile-Ammonium Formate (190 mM, pH 3.0) (94:6, v/v)[1]
- Flow Rate: As optimized for the specific column dimensions.
- Injection Volume: As optimized for the instrument.
- Ionization Mode: Electrospray Ionization (ESI), positive mode[1]
- Detection Mode: Multiple Reaction Monitoring (MRM)[1]

F. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[2][3] Key validation parameters include:

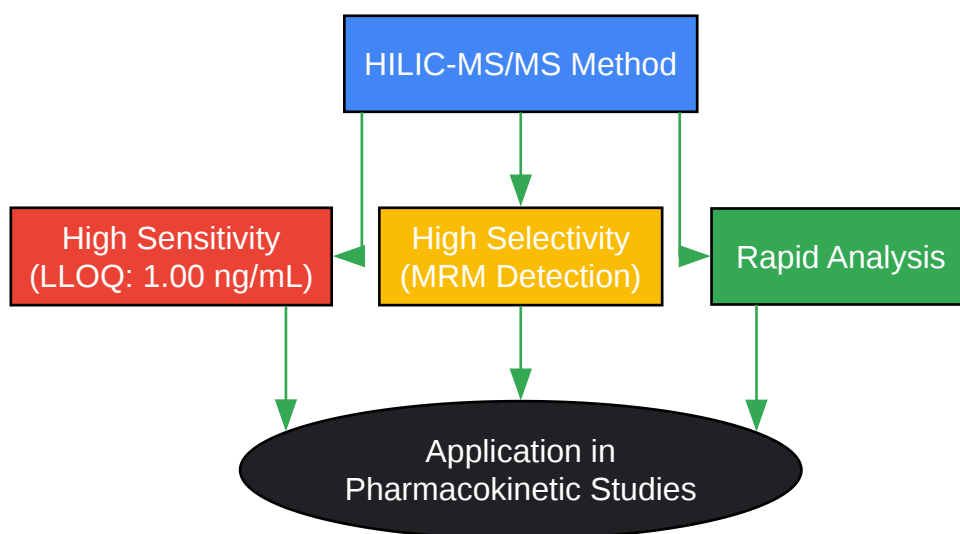
- Selectivity and Specificity
- Linearity and Range
- Accuracy and Precision
- Lower Limit of Quantification (LLOQ)
- Recovery
- Matrix Effect
- Stability (Freeze-Thaw, Bench-Top, Long-Term)

IV. Diagrams



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Caption: Experimental workflow for Tiapride quantification in plasma.



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Caption: Key features and application of the analytical method.

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References

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- 2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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